molecular formula C8H11IO2 B8680050 Methyl 7-iodohept-5-ynoate CAS No. 31776-12-2

Methyl 7-iodohept-5-ynoate

Cat. No. B8680050
CAS RN: 31776-12-2
M. Wt: 266.08 g/mol
InChI Key: WIKIKPVACBCKQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-iodohept-5-ynoate is a useful research compound. Its molecular formula is C8H11IO2 and its molecular weight is 266.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-iodohept-5-ynoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-iodohept-5-ynoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31776-12-2

Product Name

Methyl 7-iodohept-5-ynoate

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

methyl 7-iodohept-5-ynoate

InChI

InChI=1S/C8H11IO2/c1-11-8(10)6-4-2-3-5-7-9/h2,4,6-7H2,1H3

InChI Key

WIKIKPVACBCKQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC#CCI

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of (30) (1.347 g, 8.6 mmol) in 5 mL dichloromethane was added to a mixture of triphenylphosphine (2.725 g, 10.4 mmol), imidazole (726 mg, 10.7 mmol), and iodine (2.602 g, 10.3 mmol) in 34 mL dichloromethane, rinsing with 5 mL dichloromethane. After 40 minutes, the dichloromethane was evaporated in vacuo to about 2 mL and the resulting mixture filtered through basic alumina, washing with 10% ethyl acetate/hexanes. Purification by flash chromatography on silica gel (10% ethyl acetate/hexanes) gave 1.878 g (7.1 mmol, 83%) of the propargyl iodide.
Quantity
1.347 g
Type
reactant
Reaction Step One
Quantity
2.725 g
Type
reactant
Reaction Step One
Quantity
726 mg
Type
reactant
Reaction Step One
Quantity
2.602 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
34 mL
Type
solvent
Reaction Step One
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.